
Norclobazam
概要
説明
ノルクロバザム: は、クロバザムの代謝産物であり、1,5-ベンゾジアゼピン誘導体です。クロバザムは主に抗てんかん薬および抗不安薬として使用されます。
作用機序
ノルクロバザムは、GABA作動性神経伝達を促進することによって効果を発揮します。GABA-A受容体のベンゾジアゼピン部位に結合し、GABAの抑制効果を高め、神経細胞の塩化物イオンコンダクタンスを増加させます。 その結果、神経細胞の過分極が起こり、神経細胞の発火頻度が減少します .
類似の化合物との比較
類似の化合物: : ノルクロバザムは、クロナゼパム、ジアゼパム、ロラゼパム、ミダゾラムなどの他のベンゾジアゼピンと似ています .
独自性: : 他のベンゾジアゼピンとは異なり、ノルクロバザムはGABA-A受容体のα2サブユニットに対して高い親和性を持ち、鎮静作用が少なく、副作用プロファイルが良好である可能性があります 。 さらに、ノルクロバザムはGABA-A受容体の部分アゴニストであり、これはその独特の薬理学的特性に寄与する可能性があります .
生化学分析
Biochemical Properties
Norclobazam interacts with several enzymes and proteins. The main enzyme involved in the process of N-demethylation of clobazam to form this compound is CYP3A4 and to a lesser extent CYP2C19 and CYP2B6 . This compound itself is also metabolized via hydroxylation, primarily by CYP2C19 .
Cellular Effects
This compound exerts its effects by binding to postsynaptic GABA A receptors in the brain, ultimately causing hyperpolarization of the neuron to create an inhibitory signal . This hyperpolarization increases the action potential threshold, thereby reducing the frequency of action potentials and the likelihood of seizures .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the interface of the α2 and γ2-subunit of the GABA A receptor . It enhances GABAergic neurotransmission by positive allosteric modulation of GABA receptors .
Metabolic Pathways
This compound is predominantly metabolized by CYP2C19 but can also be hydroxylated by CYP2C18 . The demethylation of 4’-hydroxyclobazam is carried out by CYP2C9, CYP2B6, and CYP3A4 .
Transport and Distribution
This compound is lipophilic and distributes rapidly throughout the body . The apparent volume of distribution at steady state was approximately 100 L .
Subcellular Localization
Given its mechanism of action, it is likely that this compound localizes to the postsynaptic region of neurons where GABA A receptors are located .
準備方法
合成経路と反応条件: : クロバザムの合成には、クロロジフェニルアミンとニトロベンゼンを特定の条件下で反応させてベンゾジアゼピンコア構造を形成させることが含まれます 。 ノルクロバザムの調製は、クロバザムが主にシトクロムP450酵素によって媒介される肝臓での脱メチル化を受ける代謝経路に従います .
工業的生産方法: : クロバザムとその代謝産物の工業的生産には、大規模な化学合成とそれに続く精製プロセスが含まれます。 製造プロセスには、最終医薬品製品を配合するためにさまざまな賦形剤を使用することが含まれます .
化学反応の分析
反応の種類: : ノルクロバザムは、酸化、還元、置換など、いくつかの化学反応を受けます。
一般的な試薬と条件: : クロバザムを脱メチル化してノルクロバザムを生成する反応には、CYP2C19およびCYP3A4などの酵素が関与しています 。 その他の反応には、抽出や精製のためにヘキサン、ジクロロメタン、アセトニトリルなどの試薬が含まれる場合があります .
主な製品: : クロバザム代謝の主な産物はノルクロバザムであり、抗てんかん作用を保持しています .
科学研究の応用
化学: : ノルクロバザムは、生体試料中のベンゾジアゼピンを定量化する高速液体クロマトグラフィー(HPLC)法の開発のために分析化学で使用されます .
生物学: : 生物学的研究では、ノルクロバザムは、特にGABA-A受容体との相互作用について、その薬物動態と薬力学が研究されています .
医学: : ノルクロバザムは、臨床現場で、クロバザム治療を受けている患者の治療薬物濃度をモニタリングするために使用されます。 難治性てんかんの治療における可能性のある用途についても調査されています .
科学的研究の応用
Pharmacological Properties
Mechanism of Action
Norclobazam acts primarily as a positive allosteric modulator of the GABA receptor, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system (CNS). This action helps to stabilize neuronal excitability and reduce seizure activity. Research has indicated that this compound may also influence other neurotransmitter systems, including glutamate transporters, which could contribute to its anticonvulsant effects .
Pharmacokinetics
The pharmacokinetics of this compound differ from clobazam in several ways:
- Half-Life : this compound has a longer elimination half-life compared to clobazam, which can lead to higher steady-state concentrations in patients .
- Steady-State Concentration : this compound reaches steady-state concentrations more slowly than clobazam, typically requiring up to three weeks .
Clinical Applications
Epilepsy Treatment
this compound is primarily used as an adjunctive therapy for patients with refractory epilepsy. Clinical studies have shown that it can significantly reduce seizure frequency and improve overall seizure control. A notable study indicated that patients with certain genetic polymorphisms (CYP2C19 poor metabolizers) experienced enhanced clinical responses to clobazam due to higher serum levels of this compound .
Case Studies
- Case Report on CYP2C19 Phenotypes : A study documented two patients with elevated this compound concentrations who achieved significant seizure reduction while on low doses of clobazam. One patient was identified as homozygous for the CYP2C19*2 allele, indicating a poor metabolizer phenotype, which contributed to their heightened response .
- Therapeutic Drug Monitoring : Another case study emphasized the importance of monitoring serum levels of this compound in patients undergoing treatment with clobazam to avoid adverse effects associated with high concentrations .
Comparative Efficacy
The following table summarizes findings from various studies regarding the efficacy of clobazam and this compound in treating epilepsy:
類似化合物との比較
Similar Compounds: : Nor-clobazam is similar to other benzodiazepines such as clonazepam, diazepam, lorazepam, and midazolam .
Uniqueness: : Unlike other benzodiazepines, nor-clobazam has a higher affinity for the α2 subunit of the GABA-A receptor, which may result in fewer sedative effects and a better side-effect profile . Additionally, nor-clobazam is a partial agonist at the GABA-A receptor, which may contribute to its unique pharmacological properties .
生物活性
Norclobazam, also known as N-desmethylclobazam, is an active metabolite of clobazam, a medication primarily used as an anticonvulsant and anxiolytic. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile. This article delves into its pharmacodynamics, pharmacokinetics, and clinical implications based on diverse research findings.
Pharmacodynamics
This compound exhibits its biological activity primarily through its interaction with the GABA receptor, similar to clobazam. It acts as a positive allosteric modulator at the benzodiazepine site of the GABA receptor, enhancing GABAergic neurotransmission. This mechanism leads to increased chloride ion influx and hyperpolarization of neurons, which contributes to its anticonvulsant and anxiolytic effects.
- Binding Affinity : this compound has a higher affinity for the α2 subunit of the GABA receptor compared to the α1 subunit, which may account for its specific therapeutic effects .
- Potency : Estimates suggest that this compound's potency relative to clobazam ranges from 1/5 to equal potency .
Pharmacokinetics
This compound is formed through the metabolism of clobazam primarily via N-demethylation, catalyzed by cytochrome P450 enzymes (CYP3A4 and CYP2C19). The pharmacokinetic profile reveals that:
- Metabolism : Approximately 2% of the administered dose is excreted unchanged in urine, while the majority is metabolized to this compound and other metabolites .
- Plasma Concentrations : At therapeutic doses, plasma concentrations of this compound are 3-5 times higher than those of clobazam .
Anticonvulsant Efficacy
Clinical studies have demonstrated that this compound possesses significant anticonvulsant properties. A study involving patients with refractory epilepsy showed that treatment with clobazam (and consequently this compound) resulted in a notable reduction in seizure frequency:
Study | Population | Treatment | Outcome |
---|---|---|---|
100 patients with refractory epilepsy | Clobazam (20-80 mg/day) | 50% reduction in seizures in 40% of patients |
Safety Profile
The safety profile of this compound has been investigated in various studies. Notably:
- In long-term animal studies, administration of clobazam led to tumorigenesis in rats; however, this compound was negative for genotoxicity .
- A fertility study indicated adverse effects at high doses, with no significant impact observed at lower doses corresponding to human therapeutic levels .
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- Case Study 1 : A patient with treatment-resistant epilepsy experienced a significant decrease in seizure frequency after switching from traditional antiepileptic drugs to a regimen including clobazam.
- Case Study 2 : In a pediatric population, clobazam was effective in managing seizures associated with Lennox-Gastaut syndrome, with improvements noted in behavioral symptoms.
特性
IUPAC Name |
7-chloro-5-phenyl-1H-1,5-benzodiazepine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-10-6-7-12-13(8-10)18(11-4-2-1-3-5-11)15(20)9-14(19)17-12/h1-8H,9H2,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTVVRIFVKKTJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176859 | |
Record name | N-Desmethylclobazam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22316-55-8 | |
Record name | Desmethylclobazam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22316-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Desmethylclobazam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022316558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norclobazam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17092 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-Desmethylclobazam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-chloro-1-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.811 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-Desmethylclobazam | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ4L647O2H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | norclobazam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060970 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。